molecular formula C9H16N4O B11729596 5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide

5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11729596
M. Wt: 196.25 g/mol
InChI Key: KXRUGOWHDVYSTI-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C9H16N4O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 5-amino-1-methylpyrazole-4-carboxamide with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-isopropyl-1H-pyrazole-4-carboxamide
  • 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-N,N-diethyl-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. Its diethyl substitution enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-N,N-diethyl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-11-12(3)8(7)10/h6H,4-5,10H2,1-3H3

InChI Key

KXRUGOWHDVYSTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C)N

Origin of Product

United States

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